N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 106691-39-8
VCID: VC0491232
InChI: InChI=1S/C16H13ClN2O2S/c17-10-5-1-2-6-11(10)18-15(20)9-14-16(21)19-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
SMILES: C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3Cl
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8g/mol

N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 106691-39-8

Main Products

VCID: VC0491232

Molecular Formula: C16H13ClN2O2S

Molecular Weight: 332.8g/mol

N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - 106691-39-8

CAS No. 106691-39-8
Product Name N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8g/mol
IUPAC Name N-(2-chlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Standard InChI InChI=1S/C16H13ClN2O2S/c17-10-5-1-2-6-11(10)18-15(20)9-14-16(21)19-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
Standard InChIKey PSTSWJHEFVJBSU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3Cl
Canonical SMILES C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3Cl
PubChem Compound 600993
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator